molecular formula C16H12N4O2 B2393024 N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797017-58-3

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2393024
CAS No.: 1797017-58-3
M. Wt: 292.298
InChI Key: WZMFYRKXLMZBTO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide emerges from the broader historical evolution of heterocyclic chemistry and the systematic exploration of benzamide derivatives. The foundational understanding of pyrazine chemistry dates back to the late 19th century, when these nitrogen-containing six-membered rings were first synthesized and characterized. Pyrazine derivatives gained prominence in pharmaceutical research during the mid-20th century due to their diverse biological activities and their ability to interact with various biological targets. The parallel development of pyridine chemistry, with its rich history spanning over a century, provided the chemical knowledge necessary for incorporating pyridine moieties into complex molecular frameworks.

The synthesis of compounds featuring pyridin-2-yloxy linkages represents a more recent advancement in organic chemistry, emerging from the need to create molecular scaffolds with enhanced pharmacological properties. Research into 3-(pyridin-2-yloxy)benzoic acid and related derivatives has demonstrated the potential of this structural motif for modulating biological pathways and enhancing metabolic stability. The combination of pyrazine and pyridine systems within a single benzamide framework represents the convergence of these separate research trajectories, reflecting the modern approach to drug design that emphasizes the strategic combination of proven pharmacophores.

The specific compound this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of simpler benzamide derivatives. The incorporation of the pyrazin-2-yl group as the amide nitrogen substituent, combined with the pyridin-2-yloxy group at the meta position of the benzene ring, represents a deliberate design strategy to enhance binding affinity and selectivity for specific biological targets. This rational approach to molecular design reflects the maturation of medicinal chemistry as a discipline and the increasing sophistication of computational tools for predicting molecular properties.

Structural Classification and Nomenclature

This compound belongs to the broad class of benzamide derivatives, which are characterized by the presence of a benzene ring directly attached to an amide functional group. Within this classification, the compound represents a complex multi-heterocyclic system that incorporates two distinct nitrogen-containing aromatic rings. The systematic nomenclature reflects the specific connectivity pattern, with the pyrazin-2-yl group attached to the amide nitrogen and the pyridin-2-yloxy group positioned at the meta position relative to the amide substituent on the benzene ring.

The molecular architecture can be further classified according to its heterocyclic components. The pyrazine ring contributes to the classification of this compound as a pyrazine derivative, specifically as an N-pyrazinylbenzamide. This structural motif is known for its potential biological activity and has been extensively studied in the context of pharmaceutical development. The pyridine component, connected through an ether linkage, places the compound within the category of pyridinyloxy derivatives, which are recognized for their ability to modulate enzyme activity and receptor binding.

From a structural perspective, the compound exhibits a linear arrangement of aromatic systems connected through amide and ether linkages. The molecular formula represents a carefully balanced combination of carbon, hydrogen, nitrogen, and oxygen atoms that provides both structural stability and functional versatility. The presence of multiple nitrogen atoms distributed across different heterocyclic systems creates opportunities for hydrogen bonding and coordination with metal centers, features that are often crucial for biological activity.

The stereochemical considerations for this compound are relatively straightforward due to the planarity of the aromatic systems and the absence of chiral centers. However, the rotational freedom around the amide bond and the ether linkage provides conformational flexibility that may be important for binding to biological targets. The extended conjugated system formed by the aromatic rings contributes to the compound's electronic properties and may influence its absorption and fluorescence characteristics.

General Significance in Chemical Research

This compound holds significant importance in chemical research due to its potential applications across multiple scientific disciplines. In medicinal chemistry, compounds featuring similar structural motifs have demonstrated diverse biological activities, including antibacterial, antifungal, and anticancer properties. Research on related pyrazine-containing benzamides has shown promising results, with some derivatives exhibiting excellent anticancer activity against lung cancer cell lines with inhibitory concentration values in the low micromolar range. These findings suggest that this compound may possess similar therapeutic potential.

The compound's significance extends to its role as a building block for more complex molecular architectures. The presence of multiple aromatic rings with different electronic properties makes it an attractive scaffold for further functionalization and derivatization. Synthetic chemists can utilize the various reactive sites present in the molecule to introduce additional functional groups, potentially leading to compounds with enhanced or modified properties. The modular nature of the structure, with distinct pyrazine, pyridine, and benzamide components, facilitates systematic structure-activity relationship studies.

In materials science, compounds with extended aromatic systems and multiple nitrogen-containing rings often exhibit interesting optical and electronic properties. The conjugated system formed by the connected aromatic rings may contribute to semiconducting behavior or fluorescence, making such compounds potentially useful in organic electronics or as molecular sensors. The ability of nitrogen-containing heterocycles to coordinate with metal centers also opens possibilities for applications in catalysis and coordination chemistry.

The compound represents an important example of the growing trend toward molecular complexity in chemical research. Modern synthetic methodology has made it possible to construct molecules with multiple heterocyclic systems and functional groups, leading to compounds with enhanced selectivity and potency compared to simpler analogs. This trend reflects the increasing sophistication of chemical research and the recognition that complex molecular architectures are often necessary to address challenging problems in biology and materials science.

Related Compound Families

This compound belongs to several related compound families that share structural similarities and often exhibit comparable properties. The most directly related family consists of N-pyrazinylbenzamide derivatives, which share the common feature of a pyrazine ring attached to the amide nitrogen. Simple N-(pyrazin-2-yl)benzamide represents the parent compound of this family, with a molecular weight of 199.21 grams per mole and proven utility as a building block for more complex structures. This family has been extensively studied for biological activity, with various substitution patterns on the benzene ring leading to compounds with diverse pharmacological profiles.

Another closely related family comprises the pyridin-2-yloxy benzamide derivatives, which feature the characteristic ether linkage between a pyridine ring and a benzamide core. Compounds such as N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide demonstrate the versatility of this structural motif, with the thiazole ring replacing the pyrazine component while maintaining the pyridin-2-yloxy benzamide framework. These compounds often exhibit interesting biological properties and serve as important synthetic intermediates.

The broader family of multi-heterocyclic benzamides encompasses compounds that incorporate multiple different nitrogen-containing rings within a single molecular framework. Examples include complex structures such as 4-{8-amino-3-[(2R)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide, which combines imidazole, pyrazine, and pyridine systems. These compounds represent the cutting edge of medicinal chemistry research, where multiple pharmacophores are combined to achieve enhanced selectivity and potency.

Compound Family Key Structural Features Representative Examples
N-Pyrazinylbenzamides Pyrazine attached to amide nitrogen N-(pyrazin-2-yl)benzamide
Pyridin-2-yloxy benzamides Pyridine connected via ether linkage N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
Multi-heterocyclic benzamides Multiple N-containing rings Complex imidazo-pyrazine derivatives
Trifluoromethoxy benzamides Electron-withdrawing substituents N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide

Research on these related compound families has revealed important structure-activity relationships that guide the design of new derivatives. For instance, studies on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have demonstrated that specific substitution patterns can lead to compounds with excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as significant anticancer activity against lung cancer cell lines. These findings provide valuable insights into the types of modifications that may enhance the biological activity of this compound.

The development of synthetic methodologies for these compound families has also advanced significantly, with researchers employing various coupling strategies to construct the complex molecular architectures efficiently. Palladium-catalyzed cross-coupling reactions, nucleophilic substitution processes, and multi-step synthetic sequences have all been utilized to access these structurally diverse compounds. The synthetic approaches developed for related compounds provide valuable guidance for the preparation of this compound and its derivatives, facilitating further research into this promising class of molecules.

Properties

IUPAC Name

N-pyrazin-2-yl-3-pyridin-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-16(20-14-11-17-8-9-18-14)12-4-3-5-13(10-12)22-15-6-1-2-7-19-15/h1-11H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMFYRKXLMZBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

In a representative procedure, 3-hydroxybenzoic acid (1.0 equiv) is reacted with 2-chloropyridine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 120°C for 12–24 hours. The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by displacement of the chloride on pyridine. After cooling, the mixture is acidified with HCl to precipitate the product, which is purified via recrystallization from ethanol/water (yield: 60–75%).

Key Data:

Parameter Value
Molecular formula C12H9NO3
Molecular weight 215.21 g/mol
Melting point 178–180°C (lit.)
Purity ≥95% (HPLC)

Alternative Route: Mitsunobu Reaction

For substrates with poor SNAr reactivity, the Mitsunobu reaction offers an alternative. 3-Hydroxybenzoic acid is treated with pyridin-2-ol (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. This method avoids harsh conditions but requires stoichiometric reagents, increasing cost (yield: 50–65%).

Activation of 3-(Pyridin-2-yloxy)benzoic Acid to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative to facilitate amide bond formation.

Thionyl Chloride Method

3-(Pyridin-2-yloxy)benzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (SOCl2, 5.0 equiv) under anhydrous conditions for 2–4 hours. The reaction is monitored via TLC (ethyl acetate/hexanes, 1:1). Excess SOCl2 is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (quantitative conversion).

Oxalyl Chloride Method

For acid-sensitive substrates, oxalyl chloride (2.0 equiv) and catalytic dimethylformamide (DMF, 0.1 equiv) in dichloromethane (DCM) at 0°C provide milder conditions. The mixture is stirred for 1 hour, followed by solvent evaporation (yield: 90–95%).

Amide Coupling with Pyrazin-2-amine

The final step involves reacting the acyl chloride with pyrazin-2-amine to form the target benzamide.

Schotten-Baumann Conditions

Pyrazin-2-amine (1.2 equiv) is dissolved in a biphasic mixture of DCM and aqueous sodium hydroxide (10%). The acyl chloride (1.0 equiv) in DCM is added dropwise at 0°C, and the reaction is stirred for 2 hours. The organic layer is separated, washed with brine, and concentrated. Crude product is recrystallized from methanol (yield: 70–80%).

Coupling Reagent-Assisted Synthesis

To avoid acyl chloride handling, 3-(pyridin-2-yloxy)benzoic acid (1.0 equiv) is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF. Pyrazin-2-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the product (yield: 65–75%).

Comparative Yields and Conditions:

Method Solvent Temperature Yield (%)
Schotten-Baumann DCM/H2O 0°C 70–80
EDCI/HOBt DMF RT 65–75

Optimization and Challenges

Regioselectivity in Pyridine Substitution

The pyridin-2-yloxy group’s orientation is critical for biological activity. SNAr reactions favor substitution at the para position relative to the pyridine nitrogen, but steric hindrance from the adjacent nitrogen can reduce yields. Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity to >95%.

Purification Challenges

The product’s low solubility in polar solvents complicates purification. Gradient elution (hexanes to ethyl acetate) or mixed-solvent recrystallization (DCM/methanol) enhances purity (>98%).

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 10.81 (s, 1H, NH), 8.51 (d, J = 4.9 Hz, 1H, pyridine-H), 7.86–7.23 (m, 7H, aromatic-H).
  • 13C NMR: δ 165.2 (C=O), 158.1 (pyridine-C), 148.3–115.4 (aromatic-C).

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C17H13N4O3 [M+H]+: 345.0984; found: 345.0986.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Aryl boronic esters of 3-hydroxybenzoic acid undergo Suzuki coupling with 2-bromopyridine, followed by amidation with pyrazin-2-amine. This method avoids SNAr limitations but requires costly catalysts (Pd(PPh3)4, yield: 55–60%).

Solid-Phase Synthesis

Immobilized 3-(pyridin-2-yloxy)benzoic acid on Wang resin is coupled with pyrazin-2-amine using HATU, enabling high-throughput screening (yield: 60–70%).

Chemical Reactions Analysis

Types of Reactions

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.

Scientific Research Applications

Cardiovascular Health

Research indicates that compounds similar to N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide can act as stimulants for high-density lipoprotein (HDL) cholesterol. These compounds are being investigated for their efficacy in treating conditions such as dyslipidemia, arteriosclerosis, and other cardiovascular diseases. The potential mechanism involves enhancing HDL cholesterol levels, which is beneficial for cardiovascular health .

Antiviral Activity

A series of pyrazine derivatives have been studied for their antiviral properties, particularly against flaviviruses like Zika and dengue. Compounds with structural similarities to this compound have shown promise as allosteric inhibitors of viral proteases, which are critical for viral replication. These compounds demonstrated significant inhibitory effects in vitro and in vivo, making them potential candidates for antiviral drug development .

Glucokinase Activation

This compound analogues have been explored as allosteric activators of glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism. These compounds exhibited promising hypoglycemic activity in animal models, suggesting their potential use in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Variations in the molecular structure can significantly influence biological activity:

Compound VariationBiological ActivityReference
Substituted PyrazinesPotent inhibitors of Zika virus protease
Benzamide DerivativesAllosteric activators of glucokinase
HDL Cholesterol Stimulating AgentsTreatment of dyslipidemia and cardiovascular diseases

Antiviral Research

In a study focusing on the antiviral activity of pyrazine derivatives, compounds structurally related to this compound were evaluated for their effectiveness against Zika virus protease. The most potent compounds showed IC50 values as low as 130 nM, indicating strong inhibition of viral replication both in cell cultures and animal models .

Diabetes Management

Another case study highlighted the synthesis and evaluation of N-pyridin-2-yl benzamide analogues as glucokinase activators. In vivo studies demonstrated significant reductions in blood glucose levels following administration of these compounds in diabetic rats, suggesting that modifications to the benzamide structure could enhance antidiabetic properties .

Mechanism of Action

The mechanism of action of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Heteroaromatic Moieties : The pyrazine and pyridine groups in the target compound likely enhance π-π stacking and hydrogen bonding with biological targets, similar to radotinib’s pyrazine-pyrimidine system, which inhibits kinases .

Substituent Impact :

  • Trifluoromethyl Groups (e.g., in ): Increase lipophilicity and metabolic stability, critical for oral bioavailability.
  • Propargyloxy Chains (): Introduce alkyne functionality for click chemistry applications but may reduce solubility.

Amide Linkage Variations : The direct pyrazin-2-yl attachment in the target compound contrasts with nitazoxanide’s nitrothiazole group, which confers antiparasitic activity via redox cycling .

Key Observations:

  • Coupling Reactions : The target compound’s synthesis likely parallels ’s method, using nucleophilic substitution or amide bond formation under mild conditions .
  • Complex Derivatives : Compounds with trifluoromethyl or oxadiazole groups () require multi-step protocols, reducing overall yield compared to simpler analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyridin-2-yloxy group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ).
  • Metabolic Stability: Pyrazine rings are less prone to oxidative metabolism than thiazoles (cf.

Biological Activity

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Design

The compound features a pyrazine moiety linked to a pyridine and benzamide structure, which has been shown to enhance biological activity through specific molecular interactions. The design of such compounds often aims to optimize their pharmacological properties while minimizing toxicity.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of derivatives related to this compound. For instance, a series of pyrazine-based compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among these, several derivatives exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) and were further assessed for their cytotoxicity against human embryonic kidney cells (HEK-293), showing non-toxic profiles at effective doses .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
6a1.353.73Non-toxic
6e2.184.00Non-toxic
6h1.953.85Non-toxic
7e2.104.20Non-toxic

Inhibition of Kinases

In addition to its anti-tubercular properties, compounds with similar structures have been reported to inhibit various kinases, which are critical in cancer progression and cell signaling pathways. For example, certain pyrazine derivatives showed strong inhibitory effects on Pim kinases with IC50 values in the nanomolar range (10–12 nM), indicating their potential as anti-cancer agents .

Cytotoxicity and Selectivity

The cytotoxicity of this compound and its derivatives has been evaluated across different cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The findings suggest that while some compounds exhibit potent anti-cancer activity, they also maintain selectivity towards non-cancerous cells, which is crucial for therapeutic applications .

Table 2: Cytotoxicity Profile of Selected Compounds

CompoundCell LineIC50 (μM)
Compound AA5491.03
Compound BHeLa1.15
Compound CMCF-72.59

The mechanisms underlying the biological activity of N-(pyrazin-2-yloxy)benzamide derivatives involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells by targeting specific kinases.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit nitric oxide overproduction in macrophages, suggesting potential anti-inflammatory properties .

Case Studies

Several case studies have documented the effectiveness of pyrazine-based compounds in preclinical settings:

  • Case Study 1 : A derivative with an IC50 of 0.07 μM against K562 leukemia cells demonstrated significant promise as a lead compound for further development.
  • Case Study 2 : In vivo studies using animal models have shown that certain pyrazine derivatives reduce tumor growth significantly compared to control groups.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide?

Answer:
The synthesis typically involves coupling pyrazin-2-amine with 3-(pyridin-2-yloxy)benzoyl chloride under nucleophilic acyl substitution conditions. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to generate the benzoyl chloride intermediate .
  • Amide bond formation : React with pyrazin-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using pyridine or triethylamine (Et₃N) as a base to scavenge HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure using ¹H-NMR (e.g., pyridine protons at δ 8.5–9.0 ppm, pyrazine protons at δ 8.2–8.4 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing vs. IC₅₀ for kinase assays) and use positive controls (e.g., ciprofloxacin for bacteria, staurosporine for kinases) .
  • Structural analogs : Compare activity of N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide (moderate antibacterial activity) vs. pyrazole-containing analogs (enhanced kinase inhibition) .
  • Epistatic effects : Perform combinatorial assays to identify off-target interactions (e.g., ATP-binding site mutations in kinase targets) .

Methodology : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to validate target engagement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Confirm regiochemistry of pyridine (δ 6.8–8.5 ppm) and pyrazine (δ 8.0–9.0 ppm) moieties. Key peaks include the amide NH (δ ~10 ppm, broad) and aromatic protons .
  • HRMS : Verify molecular ion ([M+H]⁺ expected m/z ~335.12) and fragmentation patterns (e.g., loss of pyrazine ring) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

Advanced Tip : For crystallographic validation, use SHELXL for structure refinement, ensuring R-factor < 5% .

Advanced: How can researchers elucidate the mechanism of kinase inhibition by this compound?

Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive assays .
  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., hydrophobic interactions with pyrazine, hydrogen bonds with pyridine) .
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Case Study : Analogous benzamides showed IC₅₀ values of 0.5–2.0 µM against PI3Kα, correlating with pyridine/pyrazine π-π stacking in the active site .

Basic: What structural analogs of this compound have been studied for SAR analysis?

Answer:
Key analogs include:

Analog Modification Activity Reference
N-(4-Acetylphenyl)-3-(pyridin-2-yloxy)benzamideAcetyl substitutionModerate antibacterial (MIC = 32 µg/mL vs. S. aureus)
N-(Pyridin-4-yl)benzamidePyridine positional isomerReduced kinase inhibition (IC₅₀ > 10 µM)
3-IsopropoxybenzamideEther chain truncationLoss of activity due to reduced hydrophobicity

SAR Insight : Pyrazine and pyridine moieties are critical for dual kinase/antimicrobial activity, while bulky substituents (e.g., trifluoromethyl) enhance target selectivity .

Advanced: How can researchers address discrepancies in crystallographic data for this compound?

Answer:
Conflicting unit cell parameters or space groups may arise from:

  • Polymorphism : Screen crystallization conditions (e.g., DMSO vs. methanol solvents) .
  • Disorder modeling : Use SHELXL’s PART/SUMP instructions to refine disordered pyridine/pyrazine rings .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Example : A related benzamide exhibited two polymorphs (monoclinic P2₁/c vs. triclinic P 1) with varying bioactivity .

Basic: What computational methods predict the solubility and bioavailability of this compound?

Answer:

  • LogP calculation : Use ChemAxon or MarvinSuite (predicted LogP ~2.5, moderate lipophilicity) .
  • Solubility : Apply Hansen solubility parameters (δD ~18 MPa¹/², δH ~8 MPa¹/²) in DMSO or PEG-400 .
  • ADMET prediction : SwissADME or pkCSM to estimate hepatic metabolism (CYP3A4 substrate) and BBB permeability (low) .

Validation : Compare with experimental solubility (e.g., 0.1 mg/mL in PBS) .

Advanced: How can researchers optimize reaction yields for multi-step syntheses of analogs?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 18 h for amide coupling) .
  • Catalyst screening : Test Pd/C or NiCl₂ for hydrogenation steps (yield increase from 56% to 85%) .
  • Workflow integration : Use continuous flow systems for intermediates prone to degradation .

Case Study : A trifluoromethyl-substituted analog achieved 95% yield via optimized NaBH₃CN reduction .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization : Ethanol/water (8:2) yields needle-like crystals (mp 148–150°C) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >98% purity .

Troubleshooting : If impurities persist, perform acid-base wash (1M HCl followed by NaHCO₃) .

Advanced: How can researchers design in vivo studies to validate therapeutic potential?

Answer:

  • Model selection : Use xenograft mice (e.g., HCT-116 colon cancer) for kinase inhibitors or murine infection models for antimicrobial testing .
  • Dosing regimen : Administer 50 mg/kg/day orally (formulated in 10% DMSO/90% corn oil) .
  • Biomarker analysis : Monitor plasma levels via LC-MS/MS and tumor size reduction (caliper measurements) .

Ethical Note : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

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